2-Furancarbothioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

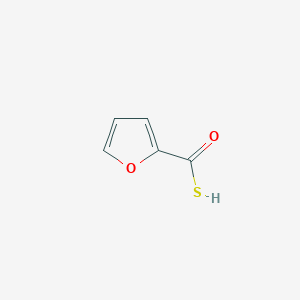

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-carbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-5(8)4-2-1-3-7-4/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXALFSFISKXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467148 | |

| Record name | 2-Furancarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-45-1 | |

| Record name | 2-Furancarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Furancarbothioic Acid and Its Derivatives

Direct Synthetic Routes to 2-Furancarbothioic Acid

Direct synthetic routes to this compound are essential for accessing this key building block. One common approach involves the reaction of 2-furoyl chloride with a sulfur source. For instance, the treatment of 2-furoyl chloride with sodium sulfide (B99878) or sodium hydrosulfide (B80085) can yield the corresponding thioacid. Another method involves the use of Lawesson's reagent or phosphorus pentasulfide (P4S10) to thionate 2-furoic acid directly. These reactions convert the carboxylic acid group into the desired carbothioic acid functionality. The choice of reagent and reaction conditions can significantly influence the yield and purity of the final product.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties for various applications.

Preparation of S-Alkyl 2-Furancarbothioates

S-Alkyl 2-Furancarbothioates are commonly prepared through the reaction of an alkali metal salt of this compound with an appropriate alkyl halide. chembk.com For example, the sodium salt of this compound can be reacted with an alkyl bromide or iodide to yield the corresponding S-alkyl ester. nist.gov A metal- and oxidant-free catalytic method has also been reported for the synthesis of various esters, including thioesters. molaid.com Another approach involves the Mitsunobu reaction, where this compound is reacted with an alcohol in the presence of a phosphine (B1218219) and an azodicarboxylate to form the S-alkyl ester. organic-chemistry.org Additionally, solvent-assisted thiocarboxylation of alcohols with carbon monoxide and sulfur in solvents like DMSO or DMF provides a mild route to S-alkyl O-alkyl carbonothioates. organic-chemistry.org The table below summarizes some S-Alkyl 2-Furancarbothioates.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| S-Methyl 2-Furancarbothioate nist.gov | 13679-61-3 | C6H6O2S | 142.176 nist.gov |

| S-Benzyl 2-Furancarbothioate molaid.com | 17357-56-1 | C12H10O2S | 218.27 |

Stereoselective Synthesis of Chiral Furan-Derived Thioacids, e.g., (R)-Tetrahydro-2-furancarbothioic Acid

The stereoselective synthesis of chiral furan-derived thioacids is crucial for applications in pharmaceuticals and asymmetric synthesis. A key example is the preparation of (R)-Tetrahydro-2-furancarbothioic acid. nih.gov One method for obtaining this chiral thioacid involves the resolution of racemic tetrahydro-2-furoic acid using a chiral amine resolving agent, such as (S)-(-)-1-phenylethylamine, to form diastereomeric salts that can be separated by crystallization. google.com The separated diastereomer is then decomposed to yield the optically active acid. google.com Another approach involves enzymatic resolution, where a specific enzyme selectively hydrolyzes one enantiomer of an ester derivative of tetrahydro-2-furoic acid, leaving the desired chiral acid. The resulting chiral carboxylic acid can then be converted to the thioacid. The synthesis of (R)-Tetrahydro-2-furancarbothioic acid is particularly relevant as it is an intermediate in the synthesis of Faropenem, an antibiotic. quickcompany.inaxios-research.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (R)-Tetrahydro-2-furancarbothioic acid nih.gov | 153165-72-1 nih.gov | C5H8O2S nih.gov | 132.18 nih.gov |

| (R)-(+)-Tetrahydro-2-furoic acid chemicalbook.com | 87392-05-0 | C5H8O3 | 116.12 |

Synthesis of Carboxylic Acid Derivatives with Sulfur Functionalities

The synthesis of furan (B31954) carboxylic acid derivatives bearing additional sulfur functionalities expands the chemical space and potential applications of these compounds. ontosight.ai These derivatives can be prepared through various synthetic strategies. For instance, the reaction of sulfur ylides with acetylenic carboxylates can lead to polysubstituted furans containing sulfur moieties. researchgate.net Another method involves the nucleophilic substitution reaction of a halo-substituted furan carboxylic acid derivative with a sulfur-containing nucleophile. The introduction of sulfur can also be achieved through the sulfenylation of pre-existing furan rings. For example, an iodine-promoted alkylsulfenylation/cyclization of enaminones with S-alkyl Bunte salts can be used to synthesize 3-alkylsulfenylated chromones, demonstrating a method for introducing a sulfur-containing group onto a heterocyclic system. researchgate.net

Novel Synthetic Approaches and Green Chemistry Principles in Furan Derivatization

Recent research has focused on developing novel and more sustainable synthetic methods for furan derivatives, aligning with the principles of green chemistry. rsc.orgrsc.org This includes the use of bio-based starting materials, such as 5-(hydroxymethyl)furfural (HMF), which is derived from biomass. digitellinc.comresearchgate.net The conversion of HMF into various furan derivatives, including carboxylic acids, is a key area of research. mdpi.comnih.gov Green chemistry approaches aim to minimize waste, use less hazardous reagents, and employ catalytic methods to improve efficiency. researchgate.net For example, the direct oxidation of aldehydes to acid chlorides using reagents like tert-butyl hypochlorite, which can be generated from bleach, offers a greener alternative to traditional methods. psu.edu Furthermore, catalyst-free and solvent-free reaction conditions, sometimes utilizing microwave irradiation, are being explored to reduce the environmental impact of these syntheses. mdpi.com

Catalytic Methods in this compound Synthesis and Derivatization

Catalytic methods play a crucial role in the efficient and selective synthesis of this compound and its derivatives. Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, are widely used for various transformations. nih.govrsc.org For instance, palladium-catalyzed carbonylation reactions can be employed to introduce the carboxylic acid functionality onto the furan ring. researchgate.net The derivatization of furan compounds often involves catalytic cross-coupling reactions, such as Suzuki and Heck reactions, to introduce substituents. nih.gov The controlled catalytic oxidation of furfural (B47365) to furoic acid using catalysts like AuPd/Mg(OH)2 highlights the potential for selective transformations. rsc.org Homogeneous catalysts are also employed; for example, the reduction of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) can be achieved using ruthenium-based catalysts. nih.gov These catalytic systems often offer high yields and selectivity under milder reaction conditions compared to stoichiometric methods. mdpi.com

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in the synthesis of derivatives of this compound, particularly in the formation of metal complexes and esters. These methods often provide high selectivity under mild reaction conditions.

A significant application is in the synthesis of coordination complexes. A series of Nickel(II) furan-2-thiocarboxylate complexes have been synthesized and characterized. These syntheses are typically performed in a solution phase, where a salt of this compound reacts with a nickel(II) salt, such as [Ni(tmeda)Cl₂] or [Ni(H₂O)₆]Cl₂, in a suitable solvent like methanol. The furan-2-thiocarboxylate ligand coordinates to the Ni(II) center, forming complexes with varying geometries, from square planar to octahedral, depending on the ancillary ligands used. nsf.gov The resulting complexes, such as [Ni(tmeda)(fCOS)₂] and [Ni(dppe)(fCOS)₂], are themselves subjects of research for further catalytic applications, for instance, in the selective two-electron oxygen reduction for on-site hydrogen peroxide (H₂O₂) synthesis. nsf.gov

| Catalyst/Reagent | Substrate(s) | Product | Key Findings | Reference |

|---|---|---|---|---|

| [Ni(H₂O)₆]Cl₂ | Potassium 2-furancarbothioate, Various Ligands (tmeda, dppe, etc.) | [Ni(L)(fCOS)₂] type complexes | Synthesis of octahedral and square planar Ni(II) complexes for further catalytic use in H₂O₂ production. | nsf.gov |

| ZnCl₂ | (3R,4R)-...-azetidin-2-one, R-(+)-thiotetrahydrofuryl-2-carboxylic acid | Faropenem Related Compound 1 | Lewis acid-catalyzed condensation to form a thioester bond in the synthesis of a pharmaceutical intermediate. | |

| Candida antarctica lipase (B570770) (CAL) | Carboxylic acid, Ethanol, Amine | Substituted amides | A biocatalytic one-pot procedure for amide synthesis via an ethyl ester intermediate, applicable to furan-2-carboxylic acid. | conicet.gov.ar |

Another area where homogeneous catalysis is pivotal is in the synthesis of complex pharmaceutical intermediates. For instance, in the synthesis of Faropenem Related Compound 1, a thioester derivative of tetrahydrofuran-2-carbothioic acid, a Lewis acid catalyst like zinc chloride (ZnCl₂) is used. This catalyst facilitates the condensation reaction between an azetidinone intermediate and R-(+)-thiotetrahydrofuryl-2-carboxylic acid. Furthermore, biocatalysis, which can be considered a subset of homogeneous catalysis, has been employed. Lipases, such as immobilized Candida antarctica lipase, have been used in a one-pot conversion of carboxylic acids, including furan-2-carboxylic acid, into substituted amides through an initial esterification followed by aminolysis. conicet.gov.ar

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is fundamental to developing sustainable and scalable synthetic routes for this compound and its precursors. These processes often utilize renewable biomass as a starting point and benefit from the ease of catalyst separation and recycling. mdpi.com

A key strategy for the sustainable production of furan-based chemicals is the valorization of furfural, a platform molecule derived from lignocellulosic biomass. acs.orgfrontiersin.org The oxidation of furfural to 2-furoic acid, the direct carboxylic acid analog of this compound, is a well-studied and crucial step. This transformation can be achieved with high efficiency using heterogeneous catalysts under environmentally benign conditions. For example, a gold-based catalyst supported on hydrotalcite (Au/HT) has been shown to oxidize furfural to 2-furoic acid with a 95% yield in water, using molecular oxygen as the oxidant at low temperatures and pressures. bendola.com This process avoids the use of hazardous oxidants and harsh conditions. bendola.com Chemoenzymatic cascade reactions also represent a sustainable pathway, where xylose from corncob is first dehydrated to furfural using a solid acid catalyst, and the resulting furfural is then oxidized to furoic acid using a whole-cell biocatalyst. nih.gov

While the direct catalytic conversion of furfural to this compound is less documented, the synthesis of its derivatives from bio-based feedstocks is an area of active research. A patented method describes the synthesis of alkyl 5-(hydroxymethyl)furan-2-carbothioates from D-glucono-δ-lactone, a derivative of glucose. rsc.org This process represents a scalable and high-yield route to these valuable precursors of 2,5-furandicarboxylic acid (FDCA) under mild conditions, highlighting a pathway from bulk saccharide materials to functionalized thioester derivatives. rsc.orgnih.gov

The use of solid acid catalysts is a cornerstone of these sustainable methods. They offer a recyclable and less toxic alternative to traditional homogeneous mineral acids, simplifying purification and reducing waste. acs.org For instance, solid acid catalysts are effective in converting aldaric acids, derived from C6 sugars, into furan carboxylates, which can serve as precursors for further chemical transformations. acs.org

| Catalyst | Substrate(s) | Product | Key Findings | Reference |

|---|---|---|---|---|

| Au/HT (Gold on Hydrotalcite) | Furfural, O₂ | 2-Furoic acid | Achieved 95% yield under green conditions (water solvent, low temperature/pressure). Catalyst is heterogeneous. | bendola.com |

| Sn-DAT-SS (Tin-doped solid acid on shrimp shell) / E. coli HMFOMUT cells | Xylose (from corncob) | Furfural, then 2-Furoic acid | An efficient chemoenzymatic cascade valorizing biomass into furoic acid. | nih.gov |

| Solid Acid Catalysts | Aldaric acids | Furan carboxylates/dicarboxylates | Enables use of various C6-sugar-derived acids, recyclable catalyst, and reduces toxic waste. | acs.org |

| Not specified (process patent) | D-glucono-δ-lactone | Alkyl 5-(hydroxymethyl)furan-2-carbothioate | A scalable, high-yield synthesis of a thioester derivative from a cheap bulk saccharide starting material. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Furancarbothioic Acid

Reactivity of the Thioester Moiety in 2-Furancarbothioic Acid Derivatives

The thioester functional group, R-C(=O)S-R', is a critical component in many biological and synthetic transformations. Its reactivity is distinct from that of its oxygen-containing analog, the ester, primarily due to the electronic and steric properties of the sulfur atom.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including thioesters. The general mechanism involves a two-step addition-elimination pathway where a nucleophile adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the leaving group.

The carbonyl carbon of a thioester is significantly more electrophilic and reactive towards nucleophiles than that of an ester. stackexchange.comstackexchange.com This enhanced reactivity is attributed to two main factors:

Reduced Resonance Stabilization : The resonance stabilization of the carbonyl group through the lone pair of the adjacent heteroatom is less effective for sulfur than for oxygen. The overlap between the larger 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is poorer than the 2p-2p overlap in an ester. stackexchange.comstackexchange.com This results in a greater partial positive charge on the thioester's carbonyl carbon.

Better Leaving Group : The corresponding thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻) because sulfur is more polarizable and less basic, making the C-S bond weaker and more readily cleaved. stackexchange.com

Consequently, thioesters like S-alkyl 2-furancarbothioates readily undergo nucleophilic acyl substitution with a variety of nucleophiles, such as water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis), to yield the corresponding carboxylic acid, esters, and amides. The relative reactivity of thioesters compared to other common carboxylic acid derivatives is summarized in the table below.

| Compound Type | Structure | Relative Reactivity |

|---|---|---|

| Acyl Chloride | R-COCl | Most Reactive |

| Acid Anhydride (B1165640) | R-CO-O-CO-R | ↓ |

| Thioester | R-CO-SR' | ↓ |

| Ester | R-CO-OR' | ↓ |

| Amide | R-CO-NR'₂ | Least Reactive |

While the carbonyl carbon of the thioester is electrophilic, the sulfur atom, with its lone pairs, can act as a nucleophile. However, transformations involving the thioester group often exploit the reactivity of the C-S bond. A notable transformation is the palladium-catalyzed decarbonylative thioetherification. In this process, thioesters can serve a dual role as both electrophilic activators for carboxylic acids and as S-nucleophiles. rsc.org This methodology allows for the synthesis of sulfides from carboxylic acids by leveraging the thioester's ability to engage in acyl capture and subsequent C-S bond activation. rsc.org The proposed mechanism involves the formation of a mixed anhydride intermediate, followed by oxidative addition to the palladium catalyst, decarbonylation, and reductive elimination to form the thioether product. rsc.org

Furan (B31954) Ring Reactivity and Functionalization

The furan ring in this compound is an aromatic system, but its properties are distinct from those of benzene (B151609). The oxygen heteroatom influences the ring's electronic distribution and reactivity, making it generally more reactive than benzene in electrophilic substitutions and susceptible to cycloaddition and ring-opening reactions. msu.edu

The furan ring can act as a diene in [4+2] Diels-Alder cycloadditions. Traditionally, the scope of this reaction was limited to electron-rich furans. However, recent studies have shown that 2-furoic acid and its derivatives (esters, amides), despite the presence of an electron-withdrawing substituent, are surprisingly effective dienes in Diels-Alder reactions with dienophiles like maleimides. rsc.orgnih.govrsc.org

Several key findings have emerged from these investigations:

Aqueous Acceleration : The reaction rates are significantly enhanced when water is used as the solvent. nih.govrsc.org

Base Activation : Converting 2-furoic acid to its carboxylate salt (e.g., with NaOH or NEt₃) further accelerates the reaction, enabling cycloadditions under very mild conditions. nih.govrsc.org

Stereoselectivity : The reactions typically show high stereoselectivity, favoring the formation of the exo adduct. nih.gov

These findings have expanded the utility of the furan Diels-Alder reaction, making biomass-derived molecules like 2-furoic acid valuable building blocks for complex cyclic compounds. rsc.orgnih.gov

| Furan Diene | Dienophile | Conditions | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|

| 2-Furoic acid | N-Methylmaleimide | H₂O, 50 °C, 16 h | 45 | 35 |

| 2-Furoic acid | N-Methylmaleimide | H₂O, NaOH (1 eq.), 50 °C, 16 h | 96 | 85 |

| Methyl 2-furoate | N-Methylmaleimide | H₂O, 50 °C, 16 h | 38 | 32 |

| 2,5-Furandicarboxylic acid | N-Methylmaleimide | H₂O, NaOH (2 eq.), 50 °C, 16 h | >98 | - |

The furan ring readily undergoes electrophilic aromatic substitution (EAS), with a general reactivity order of pyrrole (B145914) > furan > thiophene (B33073) > benzene. msu.edu Substitution on an unsubstituted furan ring occurs preferentially at the C2 and C5 positions (α-positions), which are activated by the oxygen heteroatom. msu.edupearson.com

In this compound or its derivatives, the thioester group at the C2 position is electron-withdrawing and deactivating. In benzene chemistry, such groups are typically meta-directing. In the furan ring, this would suggest directing an incoming electrophile to the C4 position. However, the inherent high reactivity of the C5 position often overrides this directing effect. researchgate.net Studies on the acid-catalyzed Friedel-Crafts alkylation of 2-furoic acid have shown that substitution occurs predominantly at the C5 position, yielding 5-alkylated derivatives. researchgate.net This indicates that for many EAS reactions on 2-substituted furans with deactivating groups, the C5 position remains the most favorable site of attack.

The aromaticity of the furan ring can be overcome under certain conditions, leading to ring-opening or rearrangement reactions. These transformations are often key steps in the synthesis of other heterocyclic systems from furan precursors.

A significant rearrangement is the reaction of 2-acylfurans with ammonia (B1221849) at high temperatures (e.g., 150 °C) to yield 2-heteroaryl-3-hydroxypyridines. rsc.orgrsc.org The proposed mechanism involves an initial nucleophilic attack of ammonia at the C5 position of the furan, followed by a ring-opening and subsequent ring-closure sequence to form the pyridine (B92270) ring. rsc.org In this transformation, the oxygen atom of the furan becomes the hydroxyl group of the pyridine product. rsc.org

Another pathway involves the generation of 2-furyl carbene intermediates. These carbenes are highly unstable and tend to undergo a rapid, spontaneous ring-opening reaction to form enynone structures, which has historically limited their synthetic utility. chim.it

Furthermore, the furan ring can be reduced under Brønsted acid-catalyzed conditions using silanes as reducing agents. acs.org This reaction proceeds via protonation of the furan ring, making it susceptible to hydride attack. Depending on the reaction conditions and substrate, this can lead to the formation of 2,5-dihydrofuran (B41785) or fully saturated tetrahydrofuran (B95107) derivatives, representing a formal Birch reduction or complete reduction of the furan ring system. acs.org

Reaction Pathways and Mechanistic Elucidation Studies

This compound and its derivatives are involved in a variety of chemical reactions, serving as important intermediates in organic synthesis. The reactivity of the furan ring, coupled with the thioic acid functional group, allows for diverse transformations.

One significant reaction pathway involves the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars. In studies using isotopically labeled amino acids and D-glucoses, this compound derivatives have been identified among the resulting products. collectionscanada.gc.ca For instance, the formation of methyl ester-2-furancarbothioic acid has been observed, indicating the participation of the furan structure in complex reaction cascades that generate flavor and aroma compounds. collectionscanada.gc.ca

The oxidation of furfural (B47365), a related furan derivative, to furoic acid provides insight into potential transformations of this compound. Catalytic systems, such as those employing ruthenium pincer complexes, can facilitate the oxidation of furfural using alkaline water as the oxidant, yielding furoic acid and hydrogen gas. nih.gov Mechanistic studies of this process suggest a pathway involving the initial dearomatization of the catalyst, followed by hydroxide (B78521) attack on the aldehyde, beta-hydride elimination, and subsequent product formation. nih.gov While this specific study focuses on furoic acid, the principles of furan ring reactivity and functional group transformation are relevant to understanding the potential oxidative pathways of this compound.

Furthermore, derivatives of this compound, such as its S-methyl ester, are recognized for their role in introducing sulfur functionalities in organic synthesis. chemimpex.com These thioester derivatives are utilized in the development of agrochemicals and pharmaceuticals due to their favorable reactivity and stability. chemimpex.com

The table below summarizes key reaction types and conditions involving furan derivatives, which can be extrapolated to understand the reactivity of this compound.

| Reaction Type | Reactants | Reagents/Catalysts | Conditions | Product Type |

| Maillard Reaction | Amino Acids, D-Glucoses | Heat | High Temperature | Heterocyclic compounds, including furan derivatives |

| Catalytic Oxidation | Furfural, Water | Ruthenium Pincer Complexes | Alkaline | Furoic Acid, H₂ |

| Esterification | 2-Furoic Acid | Alkyl Chloroformates, Et₃N | CH₂Cl₂ | Alkyl Furoates |

| Friedel-Crafts Acylation | Furan | Ethyl Oxalyl Chloride, AlCl₃ | - | Furan-2-ylglyoxylates |

Role of this compound as a Building Block in Complex Heterocyclic Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of complex heterocyclic compounds, finding applications in pharmaceuticals and materials science. The furan moiety itself is a common scaffold in medicinal chemistry, and the thioic acid group provides a reactive handle for further molecular elaboration.

Derivatives such as S-methyl 2-furancarbothioate are employed as intermediates in the synthesis of various bioactive molecules, including antimicrobial and antifungal agents. nbinno.com The ability to introduce a sulfur-containing functional group via this building block is particularly useful in constructing novel therapeutic agents. chemimpex.comnbinno.com

The synthesis of fused heterocyclic systems often utilizes furan-containing precursors. For example, 1,2,5-oxadiazoles (furazans) and their N-oxides (furoxans), which are important in creating high-energy materials and pharmacologically active molecules, can be synthesized from precursors that may include furan rings. beilstein-journals.org These heterocycles have shown a range of biological activities, including antiproliferative, antibacterial, and antiviral properties. beilstein-journals.org

Furthermore, the versatility of furan-based building blocks is demonstrated in the synthesis of fused furans through decarboxylative annulation reactions of α,β-alkenyl carboxylic acids with cyclic ketones. nih.gov This method allows for the construction of di-heterocycles, which are valuable structures in drug discovery and materials science. nih.gov

The table below highlights the utility of furan-based compounds as precursors in the synthesis of various heterocyclic systems.

| Precursor Type | Reaction | Resulting Heterocycle | Application |

| S-Methyl 2-furancarbothioate | Various Synthetic Steps | Sulfur-containing bioactive molecules | Pharmaceuticals, Agrochemicals |

| Furan derivatives | Tandem Diazotization/Cyclization | Fused 1,2,3-triazinone-furazan/furoxan systems | High-energy materials, Pharmaceuticals |

| Heterocyclic alkenyl carboxylic acids | Decarboxylative Annulation | Fused furans, Di-heterocycles | Drug Discovery, Materials Science |

Coordination Chemistry of 2 Furancarbothioic Acid and Its Ligand Properties

Exploration of 2-Furancarbothioic Acid as a Ligand

This compound, upon deprotonation to 2-furancarbothioate, becomes an effective ligand for a variety of metal ions. The ligand's versatility stems from the presence of both "hard" oxygen and "soft" sulfur donor atoms within the thiocarboxylate moiety (-COS⁻), in addition to the oxygen atom of the furan (B31954) ring. nih.govresearchgate.net This duality allows it to coordinate with hard, soft, and borderline metal ions, leading to complexes with varied geometries and properties. nih.govresearchgate.net The coordination chemistry of thiocarboxylate ligands is an area of growing interest due to their potential applications in materials science and catalysis. nih.govresearchgate.net

The 2-furancarbothioate ligand can exhibit several coordination modes depending on the metal ion's nature, the reaction conditions, and the solvent used. acs.org As a monodentate ligand, it can coordinate to a metal center through either the sulfur atom (a thiol-type coordination) or the carbonyl oxygen atom (a thione-type coordination). nih.govacs.org

Beyond simple monodentate binding, the ligand can act in a polydentate fashion. The simultaneous involvement of both the sulfur and oxygen atoms of the thiocarboxylate group with a single metal center leads to a bidentate chelating mode. Alternatively, these two atoms can bridge two different metal centers, resulting in a bidentate bridging mode. nih.gov Furthermore, the oxygen atom within the furan ring could potentially participate in coordination, which would classify 2-furancarbothioate as a tridentate ligand, although this is less common.

| Coordination Mode | Description | Donating Atoms |

| Monodentate (S-bound) | The ligand binds to a single metal ion through the sulfur atom. | Sulfur |

| Monodentate (O-bound) | The ligand binds to a single metal ion through the carbonyl oxygen atom. | Oxygen (Carbonyl) |

| Bidentate Chelating | The ligand binds to a single metal ion through both the sulfur and carbonyl oxygen atoms, forming a four-membered ring. | Sulfur, Oxygen (Carbonyl) |

| Bidentate Bridging | The ligand bridges two metal ions, typically with the sulfur binding to one metal and the oxygen to another. | Sulfur, Oxygen (Carbonyl) |

| Tridentate Bridging/Chelating | A potential mode where the furan ring oxygen participates in coordination along with the thiocarboxylate group. | Sulfur, Oxygen (Carbonyl), Oxygen (Furan) |

The chelating ability of 2-furancarbothioate is a significant aspect of its ligand properties. When both the sulfur and carbonyl oxygen atoms bind to the same metal ion, they form a stable, four-membered chelate ring. libretexts.org This chelation enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate ligands, an effect known as the chelate effect. The formation of such stable complexes is crucial for applications in areas like catalysis and materials synthesis. Ligands capable of forming such intramolecular rings are often preferred in coordination chemistry for their ability to create robust and well-defined metal complexes. mdpi.com

Synthesis and Isolation of Metal-2-Furancarbothioate Complexes

The synthesis of metal-2-furancarbothioate complexes generally follows established methods for preparing other metal-thiocarboxylate compounds. A common and straightforward approach involves the reaction of a metal salt with this compound or its corresponding salt, such as sodium or potassium 2-furancarbothioate.

A typical synthetic procedure can be summarized as follows:

Preparation of the Ligand Salt : this compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or water) and treated with a base like sodium hydroxide (B78521) or sodium ethoxide to deprotonate the acid and form the soluble thiocarboxylate salt.

Reaction with Metal Salt : A solution of a metal salt (e.g., metal chlorides, nitrates, or acetates) in the same or a miscible solvent is added to the ligand salt solution.

Formation of the Complex : The metal-ligand complex often precipitates from the solution upon mixing or after a period of stirring, which can be facilitated by cooling or the addition of a less-polar co-solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the sulfur atom.

Isolation and purification of the resulting complexes are usually achieved by filtration, washing the solid product with appropriate solvents to remove unreacted starting materials and byproducts, followed by drying under vacuum. For obtaining high-purity crystalline products suitable for structural analysis, recrystallization from a suitable solvent or solvent mixture is often employed.

Structural Characterization of Coordination Compounds

The definitive structures and coordination modes of metal-2-furancarbothioate complexes are determined using a combination of spectroscopic and analytical techniques. Single-crystal X-ray diffraction provides the most unambiguous structural information, revealing precise bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the solid state. researchgate.netbhu.ac.in

In the absence of single crystals, various spectroscopic methods are indispensable for characterizing these compounds.

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Provides information on the ligand's binding mode by observing shifts in the stretching frequencies of the C=O and C-S bonds upon coordination to the metal ion. The difference in frequency between asymmetric and symmetric carboxylate stretches can help distinguish between monodentate, bidentate chelating, and bridging modes. acs.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand within the complex in solution. For diamagnetic complexes, shifts in the proton and carbon signals of the furan ring and thiocarboxylate group can indicate coordination. It is also a key tool for studying potential tautomeric equilibria (thiol vs. thione forms) in solution. nih.govacs.org |

| UV-Visible (UV-Vis) Spectroscopy | Gives insights into the electronic structure of the complex. The spectra typically show ligand-based π-π* transitions and metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) bands, which are characteristic of the electronic environment of the metal ion. researchgate.net |

| Elemental Analysis | Determines the elemental composition (C, H, S) of the complex, which helps in confirming its empirical formula. |

| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its fragmentation patterns. |

Electronic Properties and Bonding in Metal-Ligand Complexes

The bonding in metal-2-furancarbothioate complexes is dictated by the dual electronic nature of the thiocarboxylate ligand. According to the Hard and Soft Acids and Bases (HSAB) theory, the carbonyl oxygen is a "hard" donor atom, while the sulfur atom is a "soft" donor. nih.govresearchgate.net This allows the 2-furancarbothioate ligand to form stable complexes with a wide range of metal ions.

Hard metal ions (e.g., Ga³⁺, Fe³⁺, Cr³⁺) will preferentially coordinate with the hard oxygen atom. nih.gov

Soft metal ions (e.g., Ag⁺, Hg²⁺, Pt²⁺) will favor coordination with the soft sulfur atom.

Borderline metal ions (e.g., Fe²⁺, Ni²⁺, Cu²⁺, Zn²⁺) can coordinate with either or both donor atoms, often leading to the formation of chelated or bridged structures. researchgate.netbhu.ac.in

This interaction between the metal's orbitals and the ligand's donor orbitals results in the formation of coordinate covalent bonds. The electronic properties of the resulting complexes, such as their color and magnetic behavior, are determined by the geometry of the complex and the splitting of the metal's d-orbitals under the influence of the ligand field. researchgate.net The presence of both hard and soft donors in one ligand can lead to unique electronic structures and reactivity. nih.gov Furthermore, studies on related complexes have shown the existence of a tautomeric equilibrium in solution, where the metal is coordinated to either the sulfur (thiol form) or the oxygen (thione form), a phenomenon that can be studied by NMR. nih.govacs.org

Catalytic Potential of Metal-2-Furancarbothioate Complexes

While specific catalytic applications for metal-2-furancarbothioate complexes are not extensively documented, the known reactivity of other metal-thiocarboxylate and related sulfur-containing ligand complexes suggests significant potential. nih.govresearchgate.net Metal complexes containing sulfur ligands are active in a variety of catalytic transformations.

Potential areas for catalytic application include:

Organic Synthesis : Metal-sulfur sites are known to catalyze reactions such as C-C and C-N coupling reactions. For example, palladium-thiosemicarbazone complexes have been used as catalysts for the synthesis of diaryl ketones and propargylamines. jns.edu.af

Cycloaddition Reactions : Thiocarboxylate complexes have been investigated as catalysts for reactions like the azide-alkyne cycloaddition. nih.govresearchgate.net

Redox Catalysis : The redox-active nature of the sulfur atom and many transition metals could be harnessed for oxidation or reduction reactions.

The combination of the furan moiety and the thiocarboxylate group could also impart unique selectivity or reactivity in catalytic processes. The furan ring could participate in π-stacking or other non-covalent interactions with substrates, while the metal-sulfur bond actively participates in the catalytic cycle.

Spectroscopic and Advanced Analytical Characterization Research of 2 Furancarbothioic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise molecular structure of a compound like 2-Furancarbothioic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed map of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR, the protons on the furan (B31954) ring of this compound would exhibit distinct chemical shifts and coupling patterns. Typically, the three protons on the furan ring would appear as distinct multiplets. For the closely related 2-furoic acid, these protons appear at approximately 7.90 ppm, 7.22 ppm, and 6.64 ppm in DMSO-d₆. chemicalbook.com The proton of the thioacid group (-SH) would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding, though it would be expected at a different chemical shift compared to the carboxylic acid proton (-OH) of 2-furoic acid, which is typically found further downfield (>12 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five distinct signals would be expected: four for the furan ring carbons and one for the thiocarbonyl carbon (C=S). In the oxygen analog, 2-furoic acid, the furan carbons appear at approximately 147.4, 145.4, 118.2, and 112.5 ppm, with the carbonyl carbon at 159.8 ppm. chemicalbook.com The thiocarbonyl carbon of this compound would be expected to be significantly deshielded, appearing at a much higher chemical shift (potentially >190 ppm) compared to the carbonyl carbon of its carboxylic acid counterpart.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between the protons on the furan ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. These experiments are crucial for unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on 2-Furoic Acid data)

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| H3 | ~6.6 | ~112 |

| H4 | ~7.2 | ~118 |

| H5 | ~7.9 | ~147 |

| C2 | - | ~145 |

| C=S | - | >190 |

Mass Spectrometry (MS) Techniques, including GC-MS for Volatile Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and structural components.

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (M⁺) peak for this compound would confirm its molecular weight. The fragmentation pattern is key to its structural identification. Common fragmentation pathways for related carboxylic acids involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.orgyoutube.com For this compound, characteristic fragments would be expected from the loss of the sulfhydryl group (-SH) and the thiocarboxyl group (-COSH). The primary fragment would likely be the 2-furoylium cation (m/z 95), resulting from the cleavage of the C-C bond adjacent to the ring.

For volatile analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.gov The compound would first be separated from a mixture on a GC column before entering the mass spectrometer. nih.gov The retention time from the GC provides an additional layer of identification, while the subsequent mass spectrum confirms the structure. The S-methyl ester of this compound, for example, shows a clear molecular ion peak at m/z 142 and a base peak at m/z 95, corresponding to the 2-furoyl fragment. nist.gov

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 128 | Molecular Ion [M]⁺ |

| 95 | [M - SH]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation that excites molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A crucial band for identification would be the S-H stretching vibration, which typically appears as a weak band in the 2550-2600 cm⁻¹ region. echemi.com This is distinct from the very broad O-H stretching band of carboxylic acids found between 2500-3300 cm⁻¹. echemi.comchemguide.co.uk The C=O (carbonyl) stretching vibration is also highly characteristic, and for thioacids, it is expected in the range of 1680-1715 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the furan ring just above 3000 cm⁻¹ and various C-O and C-C ring vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=S bond, while a weak absorber in the IR, often gives a strong signal in the Raman spectrum. The S-H stretch is also readily observable. Studies on 2-furoic acid have used Raman spectroscopy to characterize the dimeric form of the molecule in the solid phase, highlighting bands at 1464, 1452, and 1147 cm⁻¹. nih.gov A similar analysis for this compound could reveal details about its intermolecular interactions.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S-H | Stretch | 2550 - 2600 (weak) |

| C-H (furan) | Stretch | ~3100 |

| C=O | Stretch | 1680 - 1715 (strong) |

| C=C (furan) | Stretch | ~1580, ~1460 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Furan and its derivatives contain a conjugated π-electron system, which gives rise to characteristic absorptions in the UV region. For furan-containing compounds like furfural (B47365) and 2-acetylfuran, a strong absorption band is typically observed around 280 nm. researchgate.net this compound, with its extended conjugation involving the thiocarbonyl group, would be expected to have a similar absorption profile, likely with a λₘₐₓ in the 250-300 nm range, corresponding to π → π* transitions.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. botanyjournals.com While the free thioic acid might require derivatization to improve its volatility and prevent degradation on the column, its esterified forms are readily analyzable. nist.gov GC can effectively separate isomers and impurities, and when coupled with a Flame Ionization Detector (FID) or a mass spectrometer, it allows for quantification and purity determination. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally sensitive compounds. For the separation of furan derivatives and organic acids, reverse-phase HPLC using a C18 column is common. sielc.comnih.gov A mobile phase consisting of an acetonitrile/water or methanol/water mixture, often with an acid modifier like phosphoric or formic acid, allows for excellent separation. sielc.commdpi.comresearchgate.net Detection is typically achieved using a UV detector set to the λₘₐₓ of the compound (~270-280 nm). researchgate.netsielc.com This method is ideal for determining the purity of a this compound sample and quantifying it in various matrices.

Application of Chemometric Approaches in Compound Profiling

Chemometrics involves using multivariate statistical analysis to extract meaningful information from complex chemical data. When analyzing samples containing this compound and other related compounds, spectroscopic and chromatographic data can generate large datasets.

For instance, if analyzing a series of samples by HPLC-UV or GC-MS, the resulting chromatograms or spectra can be analyzed using chemometric methods like Principal Component Analysis (PCA) or Partial Least Squares (PLS). researchgate.net PCA can be used to visualize clustering and differentiation between sample groups based on their furanic compound profiles. PLS models can be built to correlate the spectral/chromatographic data with quantitative concentrations, allowing for the rapid prediction of the amount of this compound and other components in unknown samples. researchgate.net This approach is powerful for quality control and for studying the compound's presence in complex mixtures.

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It is often favored for its balance of accuracy and computational cost. DFT calculations could be used to determine the optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps for this compound. For the related compound, 2-Furoic acid, DFT calculations using the B3LYP functional with a 6-31++G* basis set have been successfully employed to analyze its molecular structure and vibrational spectra . Such an approach would be directly applicable to studying this compound.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data in their fundamental formulation. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. They are typically more computationally demanding than DFT but can offer higher accuracy for certain systems.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules where ab initio or DFT methods would be too costly. While detailed ab initio or semi-empirical studies on this compound are not present in the available literature, these methods represent a viable pathway for future theoretical investigations.

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through bond rotations and determining their relative energies. For a molecule with a rotatable group like the carbothioic acid attached to the furan ring, multiple conformers are possible.

Computational studies on the analogous 2-Furoic acid have identified three distinct low-energy conformers, which differ by the orientation of the carboxylic group relative to the furan ring and the internal rotation of the hydroxyl group nih.govnih.gov. A similar theoretical investigation for this compound would involve scanning the potential energy surface by systematically rotating the C-C bond connecting the furan ring and the carbothioic acid group, as well as the C-S bond, to locate energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature could then be predicted using statistical mechanics.

Table 1: Potential Conformational Isomers of this compound (Note: This table is hypothetical, illustrating the types of isomers that would be investigated, as specific energetic data for this compound is not available.)

| Conformer | Dihedral Angle (O-C-C-S) | Dihedral Angle (C-C-S-H) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Conformer A | ~0° (syn-periplanar) | ~0° (cis) | Data not available |

| Conformer B | ~0° (syn-periplanar) | ~180° (trans) | Data not available |

| Conformer C | ~180° (anti-periplanar) | ~0° (cis) | Data not available |

| Conformer D | ~180° (anti-periplanar) | ~180° (trans) | Data not available |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is crucial for elucidating the step-by-step pathways of chemical reactions and predicting their rates.

Transition State Theory (TST) is a cornerstone for understanding reaction rates. It postulates that reactants proceed to products through a high-energy intermediate known as the transition state or activated complex. Computational methods, particularly DFT, are used to locate the geometry of this transition state on the potential energy surface and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which is the primary determinant of the reaction rate.

While no specific transition state calculations for reactions involving this compound have been published, this methodology would be essential for studying its synthesis, decomposition, or reactivity with other species.

Reaction dynamics simulations provide a more detailed view of a chemical reaction than TST by simulating the actual trajectories of atoms over time. These simulations can reveal mechanistic details that are not captured by static calculations of reactants, products, and transition states. Such simulations are computationally intensive and are typically applied to smaller systems or specific, well-defined reaction pathways. There are currently no published reaction dynamics simulations for this compound.

Theoretical and Computational Chemistry Studies on this compound

Computational chemistry provides powerful tools to investigate the molecular properties and reactivity of compounds like this compound from a theoretical standpoint. These methods allow researchers to model molecular behavior at the atomic level, offering insights that can be difficult to obtain through experimental means alone. This section explores the application of molecular dynamics simulations, the investigation of metal-ligand interactions, and the ongoing development of computational methodologies in the study of this compound.

Advanced Research Applications and Potential Domains in Materials Science and Chemical Synthesis

Integration within Green Chemistry and Sustainable Chemical Manufacturing PathwaysNo specific pathways or research findings were identified that describe the integration of 2-Furancarbothioic acid into green chemistry principles or sustainable chemical manufacturing processes.

It is recommended that for information on furan (B31954) derivatives in these fields, research on the more common compound, 2-Furoic acid, be consulted. However, in keeping with the strict constraints of the request, no such information has been included here.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Furancarbothioic acid and its derivatives?

- Methodological Answer : Synthesis typically involves thioesterification of furan derivatives. For example, methyl thiofuroate (CAS 13679-61-3) can be synthesized via reaction of 2-furoyl chloride with methyl thiol in anhydrous conditions, followed by purification via vacuum distillation . AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) may predict feasible routes using reaction databases . Characterization should include GC-MS, NMR, and HPLC to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in sealed glass containers under cool (preferably <25°C), dark, and ventilated conditions to prevent degradation . Avoid contact with strong oxidizers (e.g., peroxides, nitrates) due to incompatibility risks . Use PPE including chemical-resistant gloves (nitrile), safety goggles, and local exhaust ventilation during handling .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

- Methodological Answer : Employ a combination of:

- Chromatography : HPLC or GC-MS to assess purity and detect impurities .

- Spectroscopy : FTIR for functional group analysis (C=O, S-H stretches) and H/C NMR for structural confirmation .

- Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting points (reported range: -9°C to 134°C) . Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies (e.g., melting point: -9°C vs. 129–134°C) may arise from polymorphic forms or impurities . Standardize experimental conditions (e.g., heating rate, solvent) and validate findings using multiple techniques (DSC, X-ray crystallography) . Compare results with authoritative databases (NIST, PubChem) and replicate studies under controlled environments .

Q. What experimental considerations are critical when studying the reactivity of this compound with oxidizing agents?

- Methodological Answer : Conduct reactions in fume hoods with blast shields due to potential exothermic reactions . Monitor for hazardous decomposition products (e.g., SO, CO) using real-time gas analyzers . Pre-screen conditions via computational modeling (DFT) to predict reaction pathways and byproducts . Include inert atmospheres (N, Ar) to minimize unintended oxidation .

Q. What strategies are recommended for analyzing decomposition products of this compound under high-temperature conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify volatile decomposition products (e.g., furans, sulfur oxides) . For non-volatile residues, employ LC-QTOF-MS to detect oligomers or cross-linked byproducts . Compare results with predictive models (e.g., EPA DSSTox) to assess environmental or toxicological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.